molecular formula C14H24O2 B12744851 (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate CAS No. 93892-03-6

(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate

Cat. No.: B12744851
CAS No.: 93892-03-6
M. Wt: 224.34 g/mol
InChI Key: AQCLKGPUNWCCQN-AVGNSLFASA-N
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Description

(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate is an organic compound with a complex structure It is characterized by a cyclohexyl ring substituted with a butyrate ester group, a methyl group, and a 1-methylvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate typically involves the esterification of the corresponding alcohol with butyric acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The alcohol precursor can be synthesized through various methods, including the reduction of the corresponding ketone or the hydration of the corresponding alkene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexanol
  • Cyclohexanol, 5-methyl-2-(1-methylethyl)-

Uniqueness

(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate is unique due to its specific ester functional group and the presence of both methyl and 1-methylvinyl substituents on the cyclohexyl ring. These structural features confer distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

93892-03-6

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] butanoate

InChI

InChI=1S/C14H24O2/c1-5-6-14(15)16-13-9-12(10(2)3)8-7-11(13)4/h11-13H,2,5-9H2,1,3-4H3/t11-,12-,13-/m0/s1

InChI Key

AQCLKGPUNWCCQN-AVGNSLFASA-N

Isomeric SMILES

CCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C)C(=C)C

Canonical SMILES

CCCC(=O)OC1CC(CCC1C)C(=C)C

Origin of Product

United States

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